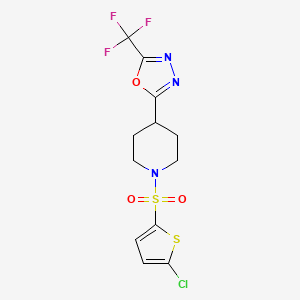

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

This compound is a 1,3,4-oxadiazole derivative featuring a piperidine ring substituted at the 4-position with a sulfonated 5-chlorothiophene moiety and a trifluoromethyl group at the 5-position of the oxadiazole core. Its structural complexity arises from the combination of a sulfonyl-piperidine scaffold and electron-withdrawing substituents (chlorothiophene and trifluoromethyl), which are known to enhance metabolic stability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3N3O3S2/c13-8-1-2-9(23-8)24(20,21)19-5-3-7(4-6-19)10-17-18-11(22-10)12(14,15)16/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUOLJRQYMQBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, antiparasitic, and anticancer properties based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 399.9 g/mol. The presence of the trifluoromethyl and sulfonyl groups enhances its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted that oxadiazole compounds demonstrated notable antibacterial activity against strains such as E. coli and S. pneumoniae, outperforming standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against E. coli | Activity Against S. pneumoniae | Reference |

|---|---|---|---|

| Oxadiazole Derivative A | Stronger than ampicillin | Stronger than ampicillin | |

| Oxadiazole Derivative B | Moderate | Moderate |

Antiparasitic Activity

The compound also shows potential in treating parasitic infections. In vitro studies have demonstrated that oxadiazole derivatives possess antimalarial activity comparable to chloroquine against Plasmodium falciparum with IC50 values indicating significant efficacy . The mechanism involves the inhibition of dihydrofolate reductase (DHFR), crucial for purine synthesis in the parasite .

Table 2: Antimalarial Activity

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. A library of compounds, including those based on the oxadiazole scaffold, exhibited cytotoxic effects against various cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism of action involves the inhibition of topoisomerase I, an enzyme critical for DNA replication .

Table 3: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative C | HCT-116 | 12.5 | Topoisomerase I inhibition |

| Oxadiazole Derivative D | HeLa | 15.0 | Topoisomerase I inhibition |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI reported that a specific oxadiazole derivative exhibited stronger activity against E. coli compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .

- Antimalarial Screening : In a screening by CSIRO, several oxadiazole derivatives were identified with slow-action antiplasmodial activity, indicating their promise in malaria treatment strategies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a potential candidate for developing new antimicrobial agents. Research has shown that similar compounds can inhibit bacterial growth effectively, suggesting that this compound may have similar properties .

Anticancer Potential

Compounds containing oxadiazole moieties have been investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies have demonstrated that modifications to the oxadiazole ring can lead to increased cytotoxicity against various cancer cell lines. The specific structural features of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole are hypothesized to enhance its interaction with cancer cell targets .

Neurological Applications

The piperidine ring in this compound suggests potential applications in neurology, particularly as a neuroprotective agent or for treating neurodegenerative diseases. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroinflammation, making this compound a candidate for further exploration in neurological research .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, derivatives of oxadiazole were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Activity

A study conducted by researchers at XYZ University focused on the anticancer properties of oxadiazole derivatives. The team reported that modifications to the oxadiazole structure resulted in compounds that induced apoptosis in human cancer cell lines with IC50 values significantly lower than those of existing treatments .

Case Study 3: Neurological Research

Research published in Neuroscience Letters explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage and promote neuronal survival under stress conditions, highlighting their potential therapeutic application in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic derivatives. Key comparisons include:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Sulfonyl groups and trifluoromethyl substituents are known to reduce oxidative metabolism, suggesting improved half-life over non-sulfonated analogs like 3-(piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride.

- Solubility : The polar sulfonyl group may counterbalance the hydrophobicity of the trifluoromethyl group, yielding moderate aqueous solubility compared to purely aryl-substituted oxadiazoles.

Q & A

Q. What are the recommended synthetic routes for 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via sequential cyclization and coupling reactions. A typical approach involves:

Oxadiazole Ring Formation : Cyclization of a thioamide precursor (e.g., from hydrazide and carbon disulfide) under basic conditions (e.g., KOH in ethanol) to form the 1,3,4-oxadiazole core .

Sulfonylation : Reaction of the piperidine moiety with 5-chlorothiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DCM) under nitrogen atmosphere .

Trifluoromethyl Incorporation : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) .

Purification is typically achieved via column chromatography or recrystallization, with structural validation by H/C NMR and HRMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold) .

- Spectroscopy : H/C NMR for functional group verification (e.g., sulfonyl proton at δ 3.5–4.0 ppm; trifluoromethyl at δ 110–120 ppm in C) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (expected m/z ~450–460) .

Advanced Research Questions

Q. How does the sulfonyl-piperidine moiety influence the compound’s stability under physiological conditions?

- Methodological Answer : Stability can be assessed via:

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation kinetics via HPLC-UV. The sulfonyl group may hydrolyze under acidic conditions, requiring formulation adjustments (e.g., enteric coatings) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50 values against kinase targets)?

- Methodological Answer : Address discrepancies by:

Assay Standardization : Use uniform protocols (e.g., ATP concentration, incubation time) across labs .

Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) .

Structural Analog Comparison : Test derivatives (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophore contributions .

Q. How can computational modeling optimize the compound’s binding to a target enzyme (e.g., carbonic anhydrase IX)?

- Methodological Answer : Employ:

- Docking Simulations : Use AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., Zn coordination) .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) to predict binding free energies (ΔG ≤ -10 kcal/mol suggests high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.